Cas no 128619-01-2 (Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI))

Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) is a protected derivative of 2-amino-4-pyridinyl carbamic acid, featuring a tert-butyl ester group that enhances stability and handling. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where selective deprotection of the tert-butyl group can be achieved under mild acidic conditions. Its structural features make it valuable for constructing heterocyclic frameworks and modifying bioactive molecules. The tert-butyl ester moiety offers improved solubility in organic solvents and reduced reactivity toward nucleophiles, facilitating controlled synthetic transformations. This reagent is commonly employed in peptide coupling and protecting group strategies, ensuring efficient and selective functionalization of pyridine-based scaffolds.
Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) structure
128619-01-2 structure
Product Name:Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
CAS No:128619-01-2
MF:C10H15N3O2
MW:209.245002031326
MDL:MFCD15474995
CID:897861
PubChem ID:15171502
Update Time:2025-06-12

Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-Butyl (2-aminopyridin-4-yl)carbamate
    • (2-Amino-pyridin-4-yl)-carbamic acid tert-butyl ester
    • AS-79222
    • AC-29683
    • Tert-butyl 2-aminopyridin-4-ylcarbamate
    • tert-butyl N-(2-aminopyridin-4-yl)carbamate
    • SB32642
    • Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester
    • Carbamic acid,(2-amino-4-pyridinyl)-,1,1-dimethylethyl ester(9ci)
    • tert-butyl N-(2-amino-1H-pyridin-4-ylidene)carbamate
    • SCHEMBL9376173
    • t-Butyl 2-aminopyridin-4-ylcarbamate
    • EN300-4350274
    • 128619-01-2
    • CS-0341806
    • tert-Butyl(2-aminopyridin-4-yl)carbamate
    • Y10742
    • MFCD15474995
    • MDL: MFCD15474995
    • Inchi: 1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H3,11,12,13,14)
    • InChI Key: FYSPGZLOGYNMLB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CN=C(C=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 209.11655
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 77.2Ų

Experimental Properties

  • PSA: 77.24

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Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) Suppliers

Amadis Chemical Company Limited
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(CAS:128619-01-2)Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Order Number:A1023796
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:29
Price ($):2005.0
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Additional information on Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) and CAS No. 128619-01-2: A Comprehensive Overview

Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI), identified by the Chemical Abstracts Service registry number CAS No. 128619-01-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an amino group at the 2-position and a carbamate ester moiety at the 1,1-dimethylethyl position, make it a promising candidate for further exploration in drug discovery and development.

The< strong>pyridine ring is a heterocyclic aromatic compound that serves as a fundamental scaffold in many bioactive molecules. Its nitrogen atom introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. In the case of Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI), the substitution pattern at the pyridine ring plays a crucial role in determining its pharmacological properties. The amino group at the 2-position can participate in hydrogen bonding interactions with biological receptors, while the carbamate ester moiety provides additional functional diversity.

Recent advancements in medicinal chemistry have highlighted the importance of< strong>pyridine derivatives in the development of novel therapeutic agents. These compounds have been extensively studied for their potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The< strong>CAS No. 128619-01-2 compound is no exception and has been investigated for its potential pharmacological effects.

In particular, the< strong>carbamate ester functionality in this molecule is of great interest due to its ability to act as a bioisostere for other functional groups such as carboxylic acids or amides. This property allows for the design of molecules with improved metabolic stability and bioavailability. Additionally, the presence of a tert-butyl group at the carbamate ester enhances lipophilicity, which can be advantageous for membrane permeability and target binding affinity.

The< strong>amino group at the 2-position of the pyridine ring is another critical feature that contributes to the biological activity of this compound. Amino groups are well-known for their ability to form hydrogen bonds with various biological targets, including enzymes and receptors. This interaction can modulate the binding affinity and selectivity of small molecules, making them valuable tools in drug design.

Current research in pharmaceutical chemistry has demonstrated that< strong>pyridine derivatives, such as< strong>Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI), exhibit a wide range of biological activities. For instance, studies have shown that certain pyridine-based compounds can inhibit specific enzymes involved in cancer cell proliferation and survival. The< strong>CAS No. 128619-01-2 compound has been investigated for its potential anti-cancer properties, with preliminary findings suggesting its ability to interfere with key signaling pathways involved in tumor growth.

Beyond oncology, this compound has also been explored for its potential anti-inflammatory effects. Inflammation is a complex biological process that contributes to various diseases, including autoimmune disorders and chronic inflammatory conditions. The< strong>pyridine derivatives have been shown to modulate inflammatory pathways by interacting with specific receptors and enzymes. The unique structural features of< strong>Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI), particularly the< strong>carbamate ester and< strong.amino group, make it a promising candidate for developing novel anti-inflammatory agents.

In addition to its pharmacological potential, this compound has also been studied for its chemical properties and synthetic applications. The< strong>CAS No. 128619-01-2 molecule serves as a valuable intermediate in organic synthesis due to its versatile functional groups. Researchers have utilized this compound to develop novel synthetic routes for other bioactive molecules, highlighting its importance in both academic research and industrial applications.

The synthesis of< strong.Carbamic acid, (2-amino-4-pyridinyl)-,

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Amadis Chemical Company Limited
(CAS:128619-01-2)Carbamic acid, (2-amino-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
A1023796
Purity:99%
Quantity:5g
Price ($):2005.0
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